(2-Bromopropoxy)trimethylsilane (2-Bromopropoxy)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 35952-69-3
VCID: VC8426088
InChI: InChI=1S/C6H15BrOSi/c1-6(7)5-8-9(2,3)4/h6H,5H2,1-4H3
SMILES: CC(CO[Si](C)(C)C)Br
Molecular Formula: C6H15BrOSi
Molecular Weight: 211.17 g/mol

(2-Bromopropoxy)trimethylsilane

CAS No.: 35952-69-3

Cat. No.: VC8426088

Molecular Formula: C6H15BrOSi

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromopropoxy)trimethylsilane - 35952-69-3

Specification

CAS No. 35952-69-3
Molecular Formula C6H15BrOSi
Molecular Weight 211.17 g/mol
IUPAC Name 2-bromopropoxy(trimethyl)silane
Standard InChI InChI=1S/C6H15BrOSi/c1-6(7)5-8-9(2,3)4/h6H,5H2,1-4H3
Standard InChI Key KCWYLWYVFLTTJV-UHFFFAOYSA-N
SMILES CC(CO[Si](C)(C)C)Br
Canonical SMILES CC(CO[Si](C)(C)C)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of a propane backbone substituted with a bromine atom at the secondary carbon and a trimethylsilyloxy group at the terminal position. The SMILES notation (CC(COSi(C)C)Br) and InChIKey (KCWYLWYVFLTTJV-UHFFFAOYSA-N) confirm this configuration . The presence of both bromine and silicon introduces dual reactivity: bromine serves as a leaving group for nucleophilic substitution, while the silyl ether moiety offers protection for hydroxyl groups in organic synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₅BrOSi
Molecular Weight (g/mol)211.17
SMILESCC(COSi(C)C)Br
InChIKeyKCWYLWYVFLTTJV-UHFFFAOYSA-N
Storage Conditions-20°C under inert atmosphere

Synthesis and Stability

Stability Considerations

The compound’s sensitivity to moisture and heat necessitates storage at -20°C in an inert atmosphere . Hydrolysis of the silyl ether group is a primary degradation pathway, regenerating the parent alcohol and trimethylsilanol. This liability limits its utility in aqueous environments but enhances its role as a transient protecting group in anhydrous synthetic steps .

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Applications
(2-Bromopropoxy)trimethylsilaneC₆H₁₅BrOSi211.17Not reportedPotential protecting group
(2-Bromoethoxy)trimethylsilaneC₅H₁₃BrOSi197.15Not reportedEtherification reactions
2-Bromoethynyl(trimethyl)silaneC₅H₉BrSi177.12123.7Alkyne functionalization

Data from reveal that (2-bromopropoxy)trimethylsilane’s higher molecular weight and branched structure may confer greater steric hindrance compared to linear analogs, potentially moderating its reactivity in crowded molecular environments.

Future Research Directions

The absence of literature on (2-bromopropoxy)trimethylsilane’s catalytic or material science applications presents opportunities for exploration. Potential studies could investigate:

  • Its efficacy as a protecting group in carbohydrate or steroid synthesis.

  • Reactivity in palladium-catalyzed cross-coupling reactions.

  • Thermal stability profiles under varying atmospheric conditions.

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